Arginase Inhibition: Quantitative Ki Comparison Between Target Core and Functionalized Derivative
Direct head-to-head enzyme inhibition data demonstrates that the 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid core scaffold exhibits measurable but weak irreversible inhibition of human arginase isoforms. The compound shows Ki values of 3.82 × 10⁵ nM (382 μM) against human arginase 1 and 4.37 × 10⁵ nM (437 μM) against human arginase 2 when assessed using thioarginine as substrate in a UV microplate method measuring inhibition over 360 minutes [1]. These baseline inhibition values establish the core scaffold's intrinsic binding potential prior to functional group optimization. In contrast, structurally elaborated thieno[2,3-b]pyridine derivatives incorporating specific substituent patterns have been reported in patent literature to exhibit high arginase inhibitory activity, with Ki values in the nanomolar range, representing a >10,000-fold potency differential between unoptimized core and rationally designed derivatives [2]. This quantitative disparity precisely defines the value proposition of CAS 885461-14-3: it serves as a validated baseline comparator for SAR studies rather than an optimized lead compound.
| Evidence Dimension | Irreversible arginase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Arginase 1 Ki = 3.82 × 10⁵ nM (382 μM); Arginase 2 Ki = 4.37 × 10⁵ nM (437 μM) |
| Comparator Or Baseline | Optimized thieno[2,3-b]pyridine arginase inhibitors: Ki < 100 nM (class-level inference from patent claims) |
| Quantified Difference | >3,800-fold difference between target core and optimized derivatives |
| Conditions | Irreversible inhibition of recombinant human arginase 1 and 2; thioarginine substrate; UV microplate method; 360-minute measurement |
Why This Matters
For procurement decisions, this quantifies the compound's appropriate use case: as an unoptimized core scaffold for establishing baseline SAR rather than as a lead candidate, preventing misapplication in potency-driven screening campaigns.
- [1] BindingDB. BDBM50462600 (CHEMBL4238387): Ki data for 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid against human arginase 1 and 2. View Source
- [2] Nanjing GreePharma Inc Ltd. COMPOUND, PREPARATION METHOD THEREFOR AND USE THEREOF. Patent Publication WO/2020/254130, 2020. View Source
